molecular formula C8H11BrClN B11869565 5-Bromo-2-ethylaniline hydrochloride CAS No. 1799421-02-5

5-Bromo-2-ethylaniline hydrochloride

Cat. No.: B11869565
CAS No.: 1799421-02-5
M. Wt: 236.53 g/mol
InChI Key: ROHGJEBYFYCUPG-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylaniline hydrochloride is an organic compound with the molecular formula C8H10BrN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and an ethyl group at the 2-position. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethylaniline hydrochloride typically involves a multi-step process:

    Nitration: The starting material, ethylbenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group, forming 2-ethylaniline.

    Bromination: Finally, bromination is carried out to introduce the bromine atom at the 5-position, resulting in 5-Bromo-2-ethylaniline. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted anilines depending on the nucleophile used.

    Oxidation: Products can include nitroso or nitro derivatives.

    Reduction: Products include amines and other reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-ethylaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylaniline hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

1799421-02-5

Molecular Formula

C8H11BrClN

Molecular Weight

236.53 g/mol

IUPAC Name

5-bromo-2-ethylaniline;hydrochloride

InChI

InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-7(9)5-8(6)10;/h3-5H,2,10H2,1H3;1H

InChI Key

ROHGJEBYFYCUPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Br)N.Cl

Origin of Product

United States

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